1-Benzylpyrrole
CAS No.: 2051-97-0
Cat. No.: VC1961473
Molecular Formula: C11H11N
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2051-97-0 |
---|---|
Molecular Formula | C11H11N |
Molecular Weight | 157.21 g/mol |
IUPAC Name | 1-benzylpyrrole |
Standard InChI | InChI=1S/C11H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-9H,10H2 |
Standard InChI Key | FNEQHKCQXDKYEO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CN2C=CC=C2 |
Boiling Point | 247.0 °C |
Melting Point | 15.0 °C |
Introduction
Chemical Identity and Structure
1-Benzylpyrrole (CAS 2051-97-0), also known as N-benzylpyrrole or 1-(phenylmethyl)-1H-pyrrole, possesses a five-membered pyrrole ring with a benzyl substituent on the nitrogen atom. The compound has the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol . Its structure combines an electron-rich pyrrole heterocycle with the hydrophobic character of the benzyl group, creating unique physicochemical properties that make it particularly useful in various synthetic applications.
PHYSICOCHEMICAL PROPERTIES
Physical Characteristics
1-Benzylpyrrole exists as a white transparent liquid at room temperature with distinctive physical properties as detailed in Table 1 .
Table 1: Physical Properties of 1-Benzylpyrrole
Property | Value |
---|---|
Physical State | Liquid |
Color | Colorless to brown |
Melting Point | 15°C |
Boiling Point | 90°C (at 0.9 mm Hg) |
Bulk Density | 1.020 g/mL |
Density | 1.03 |
Refractive Index | 1.5685 |
Flash Point | 115°F (46.1°C) |
pKa | -2.90±0.70 (Predicted) |
The compound demonstrates moderate solubility in common organic solvents such as acetonitrile, ethanol, and dimethyl sulfoxide, while exhibiting poor solubility in water due to its predominantly hydrophobic character .
Spectroscopic Characteristics
Spectroscopic analysis provides essential structural confirmation of 1-benzylpyrrole. While specific spectroscopic data for the pure compound is limited in the available literature, information can be extrapolated from related N-benzylpyrrole derivatives.
In infrared spectroscopy, 1-benzylpyrrole exhibits characteristic absorption bands corresponding to aromatic C-H stretching vibrations, C=C stretching of both the pyrrole and benzene rings, and distinctive C-N stretching patterns that confirm its structural features .
SYNTHESIS METHODS
Classical Approaches
The synthesis of 1-benzylpyrrole can be accomplished through several established methods. The most direct approach involves N-alkylation of pyrrole using benzyl bromide or chloromethylbenzene in the presence of a suitable base.
One documented procedure employs potassium carbonate as a base, chloromethylbenzene, and tetrabutylammonium bromide as a phase-transfer catalyst in acetonitrile. The reaction mixture is typically heated at approximately 353 K for 18 hours, followed by filtration and evaporation to yield the desired product .
Modified Knorr Synthesis
The Knorr pyrrole synthesis represents one of the most widely used methods for preparing substituted pyrroles. While the classical Knorr synthesis primarily yields pyrroles with substituents on the carbon atoms of the ring, modified versions can be applied to produce N-substituted derivatives like 1-benzylpyrrole through subsequent functionalization steps .
The traditional Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group adjacent to a carbonyl group. The mechanism proceeds through condensation to form an imine, followed by tautomerization to an enamine and subsequent cyclization .
Advanced Synthetic Approaches
Recent advancements in synthetic methodology have led to more sophisticated routes for obtaining N-benzylpyrrole derivatives. One notable approach involves a cascade reaction utilizing alkynyl Fischer carbene complexes with α-imino glycine methyl esters promoted by lithium diisopropylamide (LDA) .
Another innovative synthetic pathway starts from diethyl N-benzyl iminodiacetate through a series of transformations. For instance, condensation with diethyl oxalate in basic media can yield diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, which serves as an intermediate for further functionalization .
CHEMICAL REACTIVITY AND APPLICATIONS
Diels-Alder Reactivity
An intriguing aspect of 1-benzylpyrrole's reactivity is its participation in Diels-Alder cycloaddition reactions, despite the typically low dienophilic reactivity of pyrrole rings due to their aromatic character. Research has demonstrated that 1-benzylpyrrole can undergo Diels-Alder addition with acetylenedicarboxylic acid, forming unique bicyclic adducts .
This reactivity pattern distinguishes 1-benzylpyrrole from unsubstituted pyrrole and highlights how N-substitution can significantly modify the electronic properties and reactivity of the pyrrole ring system.
Precursor in Complex Molecule Synthesis
1-Benzylpyrrole serves as a valuable building block in the synthesis of more complex heterocyclic systems. According to the available literature, N-benzylpyrrole may be employed in the synthesis of various compounds including:
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(E,Z)-3-(7,8-dimethoxy-5H-pyrrolo[2,1-a]isoindol-3-yl)-N,N-diethylacrylamide
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(E,Z)-7,8-dimethoxy-3-styryl-5H-pyrrolo[2,1-a]isoindole
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Pyrroloisoquinolines
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(Z)-2-(7,8-dimethoxypyrrolo[1,2-b]isoquinolin-10-ylidene)-N,N-diethylacetamide
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2-cyano-N-benzylpyrroles
These applications highlight the versatility of 1-benzylpyrrole as a synthetic intermediate in accessing structurally diverse heterocyclic frameworks.
BIOLOGICAL RELEVANCE
Cytotoxicity Studies
Recent investigations have explored the cytotoxicity profiles of novel pyrrole derivatives, including those containing the N-benzyl structural motif. These studies aim to identify compounds with potential anticancer activities and favorable toxicity profiles .
For example, 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, a derivative of 1-benzylpyrrole, has been synthesized and characterized, suggesting interest in exploring the biological potential of this chemical class .
RECENT ADVANCES AND FUTURE DIRECTIONS
Coordination Chemistry
The development of pyrrole-based ligands incorporating the 1-benzylpyrrole motif represents an emerging area of research. Recent studies have explored the synthesis and characterization of palladium complexes with novel pyrrole-based ligands derived from diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate .
These complexes have been evaluated for their antimicrobial activities against various pathogens, including Staphylococcus aureus and Candida albicans, demonstrating potential applications in medicinal chemistry and antimicrobial research .
Green Synthesis Approaches
Recent efforts in sustainable chemistry have focused on developing environmentally friendly methods for synthesizing 1-benzylpyrrole and related compounds. One reported approach involves the oxidation of N-benzylpyrrolidine with 2-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in aqueous medium, representing a greener alternative to traditional synthetic methods .
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